molecular formula C8H13N3O2 B13492350 2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoic acid

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13492350
M. Wt: 183.21 g/mol
InChI Key: PBDJTVATNHUXAG-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoic acid is a heterocyclic compound that features a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoic acid typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid
  • 1H-Pyrazole-1-acetic acid, α,α-dimethyl-

Uniqueness

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoic acid is unique due to the presence of both a methylamino group and a pyrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-methyl-2-(methylamino)-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C8H13N3O2/c1-8(9-2,7(12)13)6-11-5-3-4-10-11/h3-5,9H,6H2,1-2H3,(H,12,13)

InChI Key

PBDJTVATNHUXAG-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)(C(=O)O)NC

Origin of Product

United States

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